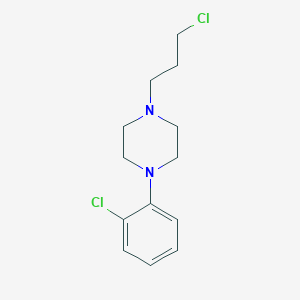

1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine

CAS No.: 52536-36-4

Cat. No.: VC4104420

Molecular Formula: C13H18Cl2N2

Molecular Weight: 273.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52536-36-4 |

|---|---|

| Molecular Formula | C13H18Cl2N2 |

| Molecular Weight | 273.2 g/mol |

| IUPAC Name | 1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine |

| Standard InChI | InChI=1S/C13H18Cl2N2/c14-6-3-7-16-8-10-17(11-9-16)13-5-2-1-4-12(13)15/h1-2,4-5H,3,6-11H2 |

| Standard InChI Key | PBAAKGAUXSCJAY-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CCCCl)C2=CC=CC=C2Cl |

| Canonical SMILES | C1CN(CCN1CCCCl)C2=CC=CC=C2Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine features a piperazine core () substituted at the 1-position with a 2-chlorophenyl group and at the 4-position with a 3-chloropropyl chain. The spatial arrangement of chlorine atoms at the aromatic ring and aliphatic chain confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.201 g/mol |

| Density | 1.186 g/cm³ |

| Boiling Point | 380.7°C at 760 mmHg |

| Flash Point | 184°C |

| Refractive Index | 1.553 |

The compound’s logP value of 3.09 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis typically begins with diethanolamine, which undergoes chlorination with thionyl chloride () in xylene to form bis-(2-chloroethylamine) hydrochloride. Subsequent condensation with 2-chloroaniline yields 1-(2-chlorophenyl)piperazine hydrochloride, which is then alkylated with 1,3-dichloropropane under alkaline conditions to introduce the 3-chloropropyl moiety .

Microwave-Assisted Synthesis

Recent methodologies employ microwave irradiation to accelerate reaction kinetics. For example, alkylation of 1-(2-chlorophenyl)piperazine with 3-bromo-3-chloropropane in aqueous acetone under microwave conditions (≤2 minutes) increases yields by >10% compared to conventional heating . This approach minimizes side reactions and enhances purity, demonstrating scalability for industrial production.

Physicochemical and Spectroscopic Properties

Thermal Stability

The high boiling point (380.7°C) and flash point (184°C) suggest thermal resilience, making the compound suitable for high-temperature applications. Differential scanning calorimetry (DSC) data, though unavailable in cited sources, would further elucidate phase transitions .

Solubility and Partitioning

Applications and Biological Relevance

Intermediate in Neuroleptic Drug Synthesis

1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine serves as a precursor in synthesizing trazodone and aripiprazole analogs. In one protocol, it undergoes nucleophilic substitution with sodium 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one to yield trazodone hydrochloride, a serotonin antagonist and reuptake inhibitor (SARI) .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Replacing the 2-chlorophenyl group with a 3-chlorophenyl variant (CAS 39577-43-0) alters electronic distribution, potentially affecting receptor binding kinetics. Such modifications underscore the importance of substituent positioning in medicinal chemistry .

Role of the Chloropropyl Chain

The 3-chloropropyl group enhances electrophilicity at the terminal chlorine, facilitating nucleophilic displacements in downstream reactions. This contrasts with non-chlorinated propyl chains, which exhibit reduced reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume